3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.
Attachment of the Tert-Butyl Ester: The final step involves esterification with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Hydrolysis Products: The primary product is the corresponding carboxylic acid.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Scientific Research Applications
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and intermediates for agrochemicals.
Material Science: Investigated for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-[(2-Bromo-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group
Properties
IUPAC Name |
tert-butyl 3-[[(2-chloroacetyl)amino]methyl]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-5-4-9(8-15)7-14-10(16)6-13/h9H,4-8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSFAUZJTJNPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.